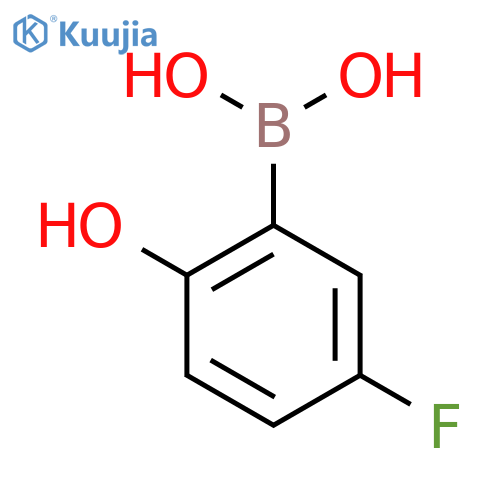

Cas no 259209-20-6 ((5-fluoro-2-hydroxyphenyl)boronic acid)

(5-fluoro-2-hydroxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (5-Fluoro-2-hydroxyphenyl)boronic acid

- 5-Fluoro-2-hydroxyphenylboronic acid

- 5-Fluoro-2-hydroxyphenylboronic Acid (contains varying amounts of Anhydride)

- 4-FLUORO-2-HYDROXYPHENYLBORONIC ACID

- Boronic acid,B-(5-fluoro-2-hydroxyphenyl)-

- 2-Borono-4-fluorophenol

- 2-hydroxy-5-fluorophenylboronic acid

- 5-Fluoro-2-hydroxybenzeneboronic acid

- 5-Fluoro-2-hydroxybenzeneboronic Acid (contains varying amounts of Anhydride)

- Boronic acid, (5-fluoro-2-hydroxyphenyl)-

- (5-fluoro-2-hydroxy)phenylboronic acid

- PubChem19871

- (5-fluoro-2-hydroxy-phenyl)boronic Acid

- TWDQSJDFXUMAOI-UHFFFAOYSA-N

- 2-(Dihydroxyboryl)-4-fluorophenol

- 2-hydroxy-5-fluorophenyl-boronic acid

- F0977

- SCHEMBL319589

- FT-0647390

- AKOS000285056

- DTXSID80396211

- PS-9529

- MFCD03095357

- SY047598

- AC-16596

- 5-fluoro-2-hydroxy-phenylboronic acid

- EN300-6769050

- AM803598

- 5-Fluoro-2-hydroxyphenylboronic acid, AldrichCPR

- 5-fluoro-2-hydroxyphenyl-boronic acid

- Boronic acid, B-(5-fluoro-2-hydroxyphenyl)-

- CS-W020608

- 259209-20-6

- Z1201622111

- J-517505

- (5-fluoro-2-hydroxyphenyl)boronicacid

- 5-fluoro-2-hydroxy phenyl boronic acid

- DB-029141

- (5-fluoro-2-hydroxyphenyl)boronic acid

-

- MDL: MFCD03095357

- インチ: 1S/C6H6BFO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H

- InChIKey: TWDQSJDFXUMAOI-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C(B(O[H])O[H])C=1[H])O[H]

計算された属性

- せいみつぶんしりょう: 156.039402g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 回転可能化学結合数: 1

- どういたいしつりょう: 156.039402g/mol

- 単一同位体質量: 156.039402g/mol

- 水素結合トポロジー分子極性表面積: 60.7Ų

- 重原子数: 11

- 複雑さ: 133

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 160-166 °C

- ふってん: 347.1°C at 760 mmHg

- フラッシュポイント: 163.7±30.7 °C

- 屈折率: 1.552

- ようかいど: 微溶性(13 g/l)(25ºC)、

- PSA: 60.69000

- LogP: -0.78890

- ようかいせい: 未確定

(5-fluoro-2-hydroxyphenyl)boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険カテゴリコード: 36/37/38-22

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- ちょぞうじょうけん:2-8 °C

- リスク用語:R36/37/38

(5-fluoro-2-hydroxyphenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(5-fluoro-2-hydroxyphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0920-1G |

(5-fluoro-2-hydroxyphenyl)boronic acid |

259209-20-6 | 97% | 1g |

¥ 231.00 | 2023-03-15 | |

| TRC | F595353-100mg |

5-Fluoro-2-hydroxyphenylboronic acid |

259209-20-6 | 100mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F17360-1g |

5-Fluoro-2-hydroxybenzeneboronic acid |

259209-20-6 | 97% | 1g |

¥38.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F17360-25g |

5-Fluoro-2-hydroxybenzeneboronic acid |

259209-20-6 | 97% | 25g |

¥937.0 | 2023-09-07 | |

| Enamine | EN300-6769050-0.05g |

(5-fluoro-2-hydroxyphenyl)boronic acid |

259209-20-6 | 0.05g |

$19.0 | 2023-05-23 | ||

| Ambeed | A144337-100g |

(5-Fluoro-2-hydroxyphenyl)boronic acid |

259209-20-6 | 97% | 100g |

$421.0 | 2025-02-25 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H27077-5g |

(5-fluoro-2-hydroxyphenyl)boronic acid |

259209-20-6 | 97% | 5g |

¥1080 | 2023-09-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F17360-100g |

5-Fluoro-2-hydroxybenzeneboronic acid |

259209-20-6 | 97% | 100g |

¥2624.0 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012993-1g |

(5-fluoro-2-hydroxyphenyl)boronic acid |

259209-20-6 | 97% | 1g |

¥44 | 2024-05-24 | |

| FUJIFILM | 327-84103-5g |

5-Fluoro-2-hydroxyphenylboronic Acid |

259209-20-6 | 5g |

JPY 26,500 | 2022-04-25 |

(5-fluoro-2-hydroxyphenyl)boronic acid 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

(5-fluoro-2-hydroxyphenyl)boronic acidに関する追加情報

(5-fluoro-2-hydroxyphenyl)boronic acid(CAS No. 259209-20-6)の専門的解説と応用前景

(5-fluoro-2-hydroxyphenyl)boronic acid(CAS No. 259209-20-6)は、有機合成化学や医薬品開発分野で注目されるボロン酸誘導体の一つです。その特異的な分子構造(フッ素置換基とヒドロキシル基を有する芳香族ボロン酸)により、クロスカップリング反応やセンサー材料としての応用が可能です。近年、創薬化学におけるプロテアーゼ阻害剤の合成中間体としての需要が増加しており、バイオコンジュゲート技術との組み合わせも研究されています。

本化合物の物理化学的性質について、259209-20-6で検索される際に多い質問は「溶解性」や「安定性」です。実験データによると、極性溶媒(DMFやDMSO)への溶解性が高く、結晶化条件の最適化により高純度品が得られる特性があります。また、フッ素原子の導入により、従来のフェニルボロン酸よりも電子求引性が向上し、反応選択性の制御が可能となる点が特徴です。

現在の研究トレンドでは、がん治療薬の標的型送達システム(Targeted Drug Delivery)における活用が注目されています。ボロン酸基が糖類と可逆的に結合する性質を利用し、グルコース代謝が亢進したがん細胞への選択的集積を実現する研究が2023年にNature誌で報告されました。さらに、PETイメージング用プローブの開発にも応用可能なことから、診断薬分野での需要拡大が予測されます。

産業応用面では、有機EL材料の中間体としての可能性が近年評価されています。フッ素化芳香族化合物の電子輸送特性を活かし、発光層材料の改質に用いる特許出願が増加傾向にあります。特に青色発光材料の開発において、259209-20-6を出発原料とする新規構造の報告が2024年にACS Applied Materials & Interfaces誌でなされています。

安全性に関する情報では、5-fluoro-2-hydroxyphenylboronic acidは適切な取り扱い条件下では安定な化合物ですが、ボロン酸化合物一般の特性として湿度管理が必要です。実験室レベルでの使用時には不活性ガス置換下での保存が推奨され、MSDS(化学物質安全性データシート)に基づいた防護措置が求められます。環境影響評価では、OECDテストガイドラインに準拠した生分解性試験データが公開されています。

市場動向として、製薬用中間体のグローバル需要拡大に伴い、高純度品の供給が増加しています。主要サプライヤーからはカスタム合成サービスも提供されており、mgスケールからkgスケールまでの多様なニーズに対応可能です。2024年の市場調査レポートでは、ボロン酸系化合物の世界市場が2029年まで年平均成長率5.8%で拡大すると予測されており、259209-20-6を含むフッ素化芳香族ボロン酸のシェア増加が注目点です。

学術的な研究手法の発展も本化合物の活用範囲を広げています���フロー化学技術を用いた連続合成プロセスの開発により、スケールアップ時の収率低下問題が改善されつつあります。また、機械学習を活用した反応条件最適化アルゴリズムの応用事例では、5-fluoro-2-hydroxyphenylboronic acidをモデル化合物としたケーススタディがJournal of Organic Chemistryに掲載されました。

今後の展望として、サステナブル化学の観点からグリーン合成法の開発が期待されます。特にバイオマス由来原料からの合成経路や、光触媒反応を利用した省エネルギー型プロセスの研究が加速しています。SDGs目標9「産業と技術革新の基盤をつくろう」に貢献する化合物として、環境負荷低減型の製造技術開発が業界全体の課題となっています。

259209-20-6 ((5-fluoro-2-hydroxyphenyl)boronic acid) 関連製品

- 182344-14-5((3-Fluoro-4-hydroxyphenyl)boronic acid)

- 5720-06-9(2-Methoxyphenylboronic acid)

- 259209-24-0(3-Fluoro-2-hydroxyphenylboronic acid)

- 179897-94-0(5-Fluoro-2-methoxyphenylboronic acid)

- 850568-00-2((4-fluoro-2-hydroxyphenyl)boronic acid)

- 5720-07-0((4-methoxyphenyl)boronic acid)

- 23112-96-1(2,6-Dimethoxyphenylboronic acid)

- 25487-66-5(m-Carboxyphenylboronic Acid)

- 1993-03-9(2-Fluorophenylboronic acid)

- 768-35-4((3-fluorophenyl)boronic acid)